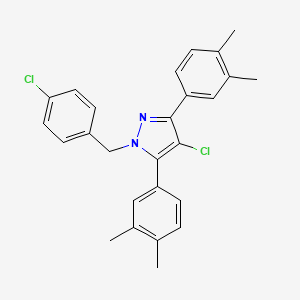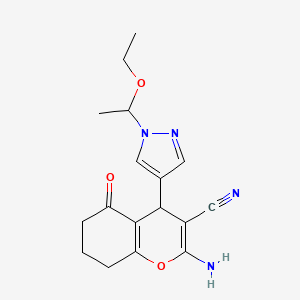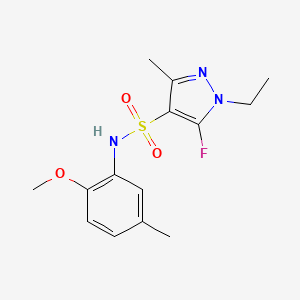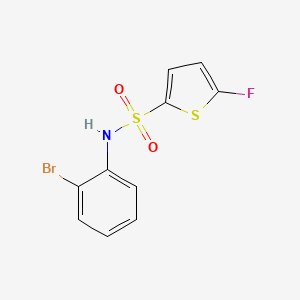
4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the reaction of appropriate benzyl halides with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the pyrazole ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction may produce alcohols or amines
Scientific Research Applications
4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro and dimethylphenyl substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the dimethylphenyl substituents.
4-chloro-1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the dimethyl groups on the phenyl rings.
Uniqueness
4-chloro-1-(4-chlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to the presence of both chloro and dimethylphenyl substituents, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C26H24Cl2N2 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H24Cl2N2/c1-16-5-9-21(13-18(16)3)25-24(28)26(22-10-6-17(2)19(4)14-22)30(29-25)15-20-7-11-23(27)12-8-20/h5-14H,15H2,1-4H3 |
InChI Key |
BQNBYQPOXBDVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928484.png)
![methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10928491.png)
![11,13-dimethyl-4-[(5-phenyltetrazol-2-yl)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10928497.png)

![N-[(1Z)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10928510.png)
![1-Methyl-N'-{1-[2,4,6-trioxo-1,3-thiazinan-5-ylidene]ethyl}pyrazole-4-carbohydrazide](/img/structure/B10928512.png)

![(2E)-3-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10928536.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{3,5-dibromo-4-[(3-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10928543.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10928554.png)
![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928556.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B10928564.png)
